Cas no 2680751-48-6 (2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)
![2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2680751-48-6x500.png)
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28276963
- 2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid
- 2680751-48-6
-
- インチ: 1S/C9H12N4O4/c1-2-3-17-9(16)10-5-7-11-6(12-13-7)4-8(14)15/h2H,1,3-5H2,(H,10,16)(H,14,15)(H,11,12,13)
- InChIKey: SYNKMTNGDWBYTH-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(NCC1=NC(CC(=O)O)=NN1)=O
計算された属性
- せいみつぶんしりょう: 240.08585488g/mol
- どういたいしつりょう: 240.08585488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 117Ų
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276963-0.25g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28276963-1.0g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28276963-10.0g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28276963-5.0g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28276963-0.1g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-28276963-0.05g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-28276963-2.5g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28276963-0.5g |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid |
2680751-48-6 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 |
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acidに関する追加情報
Comprehensive Analysis of 2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid (CAS No. 2680751-48-6)
2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid (CAS No. 2680751-48-6) is a novel heterocyclic compound featuring a 1,2,4-triazole core functionalized with a prop-2-en-1-yloxy carbonyl group and an acetic acid moiety. This unique structure positions it as a promising candidate for applications in pharmaceutical research, agrochemical development, and material science. The compound's molecular weight, solubility, and reactivity have garnered significant attention from researchers exploring small-molecule inhibitors, bioconjugation, and click chemistry applications.
Recent advancements in drug discovery highlight the growing demand for triazole-based compounds due to their versatile pharmacological properties. 2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid exhibits potential as a building block for targeted therapies, particularly in oncology and immunology. Its carbamate linkage and terminal alkene group enable efficient post-synthetic modifications, aligning with trends in precision medicine and biologics engineering. Computational studies suggest favorable ADMET profiles for derivatives of this compound, addressing key concerns in lead optimization.
In material science, the compound's photo-crosslinking capability via its allyl carbonate functionality makes it valuable for designing smart polymers and hydrogels. Researchers investigating 3D-printable biomaterials or self-healing coatings frequently explore such functional monomers. The acetic acid terminus further allows pH-responsive behavior, a feature highly sought after in controlled release systems and environmental sensors.
Synthetic protocols for CAS No. 2680751-48-6 typically involve multi-step organic synthesis starting from commercially available 1,2,4-triazole-3-carboxylic acid derivatives. Recent publications emphasize atom-economical routes using microwave-assisted synthesis to improve yield and purity. Analytical characterization via NMR spectroscopy, HPLC-MS, and X-ray crystallography confirms the compound's structural integrity, while DFT calculations provide insights into its electronic properties and conformational stability.
The compound's relevance to green chemistry initiatives stems from its potential as a bio-based intermediate. With increasing focus on sustainable chemical production, researchers are evaluating enzymatic catalysis approaches for synthesizing its triazole scaffold. This aligns with industry demands for eco-friendly alternatives to traditional petrochemical-derived compounds, particularly in cosmeceuticals and nutraceuticals formulations.
From a commercial perspective, 2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid is gaining traction in high-value specialty chemicals markets. Patent landscapes reveal growing IP activity around its derivatives for crop protection agents and electronic materials. Suppliers are responding to demand by offering custom synthesis services and GMP-grade batches, catering to preclinical research needs across multiple industries.
Future research directions for this compound class include exploration of its metal-chelating properties for catalytic applications and investigation of its supramolecular chemistry potential. The compound's modular design facilitates creation of combinatorial libraries, accelerating discovery in high-throughput screening platforms. As AI-driven drug design methodologies advance, compounds like CAS No. 2680751-48-6 are becoming crucial components in virtual screening databases and molecular docking studies.
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